(1R)-1-(2,3-Difluorophenyl)prop-2-enylamine
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Overview
Description
(1R)-1-(2,3-Difluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of amines It features a prop-2-enylamine backbone with a 2,3-difluorophenyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,3-Difluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzene and propenylamine.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,3-Difluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound could be explored for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the production of specialty chemicals, materials, or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which (1R)-1-(2,3-Difluorophenyl)prop-2-enylamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other biomolecules, leading to changes in cellular functions or signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R)-1-(2,3-Difluorophenyl)prop-2-enylamine include other fluorinated phenylamines and prop-2-enylamines. Examples include:
- This compound
- (1R)-1-(2,4-Difluorophenyl)prop-2-enylamine
- (1R)-1-(3,4-Difluorophenyl)prop-2-enylamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and stereochemistry, which may confer distinct chemical and biological properties compared to other similar compounds. These unique features can influence its reactivity, binding affinity, and overall behavior in various applications.
Conclusion
This compound is a compound with intriguing structural characteristics and potential applications in multiple scientific fields. Further research and exploration are needed to fully understand its properties and harness its potential for practical uses.
Properties
Molecular Formula |
C9H9F2N |
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Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1R)-1-(2,3-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2/t8-/m1/s1 |
InChI Key |
CBPUIEULODMPLG-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@H](C1=C(C(=CC=C1)F)F)N |
Canonical SMILES |
C=CC(C1=C(C(=CC=C1)F)F)N |
Origin of Product |
United States |
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